molecular formula C46H54O16 B1667080 Bimosiamose CAS No. 187269-40-5

Bimosiamose

Número de catálogo B1667080
Número CAS: 187269-40-5
Peso molecular: 862.9 g/mol
Clave InChI: RYWCQJDEHXJHRI-XJMXIVSISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bimosiamose is an inhaled small-molecule pan-selectin antagonist . It has been shown to attenuate late asthmatic reactions following allergen challenge in mild asthmatics . The administration of Bimosiamose has been effective in a human allergen challenge model of asthma .


Synthesis Analysis

Bimosiamose is a synthetic pan-selectin antagonist . It has been developed for the treatment of acute and chronic inflammatory disorders .


Molecular Structure Analysis

The molecular formula of Bimosiamose is C46H54O16 . It has a molecular weight of 862.91136 g/mol . The IUPAC name of Bimosiamose is 2-{3-[5-(6-{3-[3-(carboxymethyl)phenyl]-4-{[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl}hexyl)-2-{[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl]phenyl}acetic acid .


Chemical Reactions Analysis

Bimosiamose has been studied for its pharmacokinetics and tolerability, and its pharmacokinetically relevant physicochemical characteristics have been determined .


Physical And Chemical Properties Analysis

Bimosiamose has a density of 1.4±0.1 g/cm3, a boiling point of 1051.0±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 161.1±3.0 kJ/mol and a flash point of 309.7±27.8 °C . Its index of refraction is 1.649, and it has a molar refractivity of 221.6±0.3 cm3 .

Aplicaciones Científicas De Investigación

  • Summary of the Application : Bimosiamose, a pan-selectin antagonist, has been studied for its potential application in the treatment of Chronic Obstructive Pulmonary Disease (COPD). It was previously found to attenuate ozone-induced airway inflammation in healthy volunteers .
  • Methods of Application or Experimental Procedures : In a double-blind, randomized, placebo-controlled, multi-center trial, 77 moderate to severe COPD patients (GOLD II-III) were enrolled. Bimosiamose (10 mg) or placebo was inhaled by the breath actuated nebulizer Akita 2 Apixneb ™ for 28 days twice daily on top of standard bronchodilator therapy .
  • Results or Outcomes : The total AE ratio of Bimosiamose compared to placebo treatment was balanced. In induced sputum, as compared to placebo, treatment with Bimosiamose led to a reduction of absolute numbers of non-squamous cells (-23%), neutrophils (-24%), lymphocytes (-44%), eosinophils (-34%) and macrophages (-49%), IL-8 (-27%), MMP-9 (-16%) and MPO (-7%). Treatment difference was statistically significant for IL-8 (p=0.009) and macrophages (p=0.012). Compared to baseline, Bimosiamose improved FEV1 by 50 mL (-15 to 115; 95%CI) and IC by 117 ml (11 to 222; 95%CI) at day 28 .

Direcciones Futuras

Bimosiamose has been found to be effective in a human allergen challenge model of asthma, demonstrating the clinical efficacy of selectin-antagonists as a novel therapeutic strategy in asthma . It has been suggested that cell migration inhibitors like Bimosiamose will transform the way in which many human inflammatory diseases and cancers are treated .

Propiedades

IUPAC Name

2-[3-[5-[6-[3-[3-(carboxymethyl)phenyl]-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H54O16/c47-23-35-39(53)41(55)43(57)45(61-35)59-33-15-13-25(19-31(33)29-11-5-9-27(17-29)21-37(49)50)7-3-1-2-4-8-26-14-16-34(60-46-44(58)42(56)40(54)36(24-48)62-46)32(20-26)30-12-6-10-28(18-30)22-38(51)52/h5-6,9-20,35-36,39-48,53-58H,1-4,7-8,21-24H2,(H,49,50)(H,51,52)/t35-,36-,39-,40-,41+,42+,43+,44+,45+,46+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWCQJDEHXJHRI-XJMXIVSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)OC6C(C(C(C(O6)CO)O)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H54O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048783
Record name Bimosiamose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

862.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bimosiamose

CAS RN

187269-40-5
Record name Bimosiamose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187269-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bimosiamose [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187269405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bimosiamose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06197
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bimosiamose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIMOSIAMOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97B5KCW80W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
444
Citations
KM Beeh, J Beier, M Meyer, R Buhl, R Zahlten… - Pulmonary …, 2006 - Elsevier
… Consistent with these in vitro results, bimosiamose demonstrated in numerous in vivo … dose of bimosiamose in asthmatic subjects was reported. In this study, bimosiamose had only a …
Number of citations: 112 www.sciencedirect.com
FB Mayr, C Firbas, JM Leitner, AO Spiel, RA Reiter… - Shock, 2008 - journals.lww.com
… affected by administration of bimosiamose. The pan-selectin antagonist bimosiamose does not … In addition, infusion of bimosiamose was safe and well tolerated in human endotoxemia. …
Number of citations: 18 journals.lww.com
H Watz, D Bock, M Meyer, K Schierhorn… - Pulmonary …, 2013 - Elsevier
… of Bimosiamose compared to Placebo treatment was balanced. Compared to Placebo, treatment with Bimosiamose … Inhalation of Bimosiamose for 28 days was safe and well tolerated in …
Number of citations: 53 www.sciencedirect.com
M Meyer, B Jilma, R Zahiten… - International Journal of …, 2005 - search.ebscohost.com
Objective: Bimosiamose is a novel synthetic panselectin antagonist being developed for the treatment of acute and chronic inflammatory disorders. Therefore, we have studied the …
Number of citations: 17 search.ebscohost.com
M Meyer, KM Beeh, J Beier, D Beyer… - British journal of …, 2007 - Wiley Online Library
… bimosiamose disodium by inhalation and in a multiple‐dose study 32 subjects received 8–70 mg bimosiamose … collected for the determination of plasma concentrations of bimosiamose. …
Number of citations: 13 bpspubs.onlinelibrary.wiley.com
A Kirsten, H Watz, G Kretschmar, F Pedersen… - Pulmonary …, 2011 - Elsevier
… In clinical development, a recent study demonstrated that inhaled Bimosiamose attenuates … of Bimosiamose on leukocyte influx. However, the anti-inflammatory effects of Bimosiamose …
Number of citations: 33 www.sciencedirect.com
R Langer, M Wang, SM Stepkowski… - Journal of the …, 2004 - journals.lww.com
Binding of the P-, L-, and E-selectins to sialyl Lewis x (sLe x) retards circulating leukocytes, thereby facilitating their attachment to the blood vessels of allografts. Whether the selectin …
Number of citations: 39 journals.lww.com
PCJ Armstrong, H Hu, J Rivera, S Rigby… - … of Thrombosis and …, 2012 - Wiley Online Library
… Bimosiamose used in our study compare well with doses well tolerated in animal studies [12]. Bimosiamose … We also demonstrate the therapeutic potential of Bimosiamose and our 5E3 …
Number of citations: 20 onlinelibrary.wiley.com
M Meyer, D Beyer, K Vollhardt… - … & Drug Disposition, 2007 - Wiley Online Library
… Therefore the pharmacokinetics of Bimosiamose disodium were studied in healthy male … mg Bimosiamose disodium into the abdomen. Plasma and urine concentrations of Bimosiamose …
Number of citations: 5 onlinelibrary.wiley.com
M Friedrich, D Bock, S Philipp, N Ludwig… - Archives of …, 2006 - Springer
… bimosiamose is effective in pre-clinical models of psoriasis as well as in psoriatic patients. In vitro bimosiamose … As the aim of the study was to assess the overall efficacy of bimosiamose …
Number of citations: 94 link.springer.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.